N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group and the pyrrolidine ring can interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide
- N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide
Uniqueness
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both the bromophenyl group and the pyrrolidine ring provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H17BrN2O2 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-6-4-5-13(11-14)12-20-17(22)16-9-10-21(18(16)23)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H,20,22) |
InChI Key |
RVBBEOMBKDDMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NCC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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